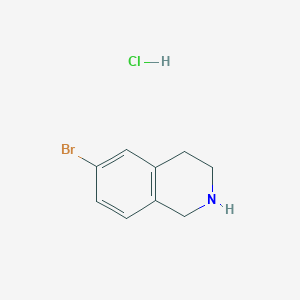

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

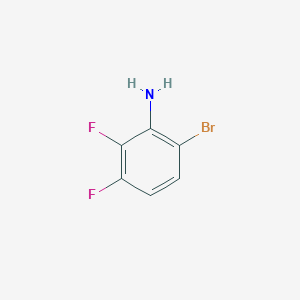

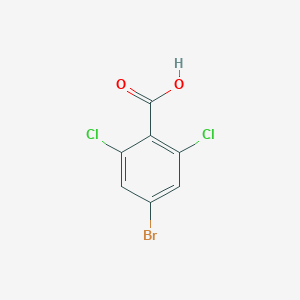

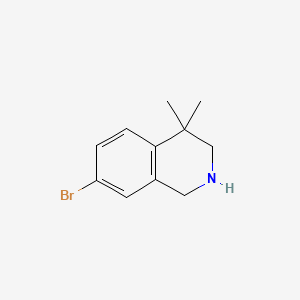

The compound of interest, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have been extensively studied due to their presence in various natural products and their pharmacological activities. The bromine atom at the 7-position on the tetrahydroisoquinoline ring system is a significant feature that can influence the chemical reactivity and biological activity of these molecules.

Synthesis Analysis

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , can be achieved through a short protocol involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation, starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Additionally, brominated tetrahydroisoquinolines have been semisynthesized using brominated tyrosine derivatives as starting materials .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core with a bromine substituent. The position of the bromine atom can significantly affect the molecule's conformation and, consequently, its interaction with biological targets. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds, which influence the solid-state packing of the molecules .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the bromination of dihydroquinolines has been studied, showing that different solvents can lead to the formation of isomeric bromination products . Reactions with nucleophiles have also been explored, where bromomethyl groups in brominated dihydroquinolines react with monofunctional nucleophiles to yield expected products .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various complex molecules and materials due to its reactive bromo substituent, which facilitates further chemical transformations. For instance, it has been employed in the synthesis of bromophenols and brominated tetrahydroisoquinolines, indicating its role in expanding the chemical space of potential biologically active compounds (Ming Ma et al., 2007). Additionally, it has been utilized in the synthesis of tetrahydroisoquinoline derivatives, highlighting its significance in creating new molecules with potential applications in material science and pharmaceuticals (M. Carmen Bernabeu et al., 2004).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their potential biological activities. For example, the evaluation of local anesthetic activity and acute toxicity in a series of synthesized tetrahydroisoquinoline alkaloid derivatives showcases the compound's relevance in developing new anesthetics (A. Azamatov et al., 2023). Furthermore, studies on the analgesic and anti-inflammatory effects of specific derivatives point towards its utility in discovering new pain management and anti-inflammatory agents (Khilola A. Rakhmanova et al., 2022).

Chemical Synthesis Techniques

The compound is also central to innovative chemical synthesis techniques, such as the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer, demonstrating its utility in developing new synthetic methodologies (Alessandro Strada et al., 2019). This highlights the role of this compound in facilitating complex chemical reactions that are pivotal for the synthesis of novel materials and bioactive molecules.

Safety and Hazards

Wirkmechanismus

Target of Action

Tetrahydroisoquinoline derivatives are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Tetrahydroisoquinolines, in general, can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Tetrahydroisoquinolines can influence several biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known to be insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The effects would depend on the specific targets and pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. For instance, its solubility could be affected by the pH of the environment . Additionally, it should be stored in a cool, dry place in a tightly closed container, as it is incompatible with oxidizing agents .

Eigenschaften

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMMPPJSKTYNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)